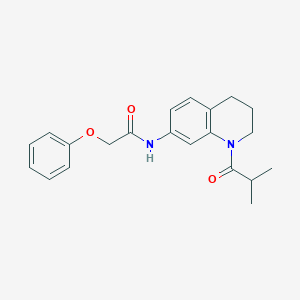
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, also known as FPECA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. FPECA is a derivative of pyrazole and cinnamamide, and has been synthesized using various methods. In
Scientific Research Applications
Synthesis and Characterization
- Researchers have synthesized a range of pyrazole and imidazole derivatives, including compounds similar to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, and characterized them using techniques like IR, NMR, and Mass spectral analysis (Idhayadhulla, Kumar, & Abdul, 2012).
Antimicrobial Activity
- Several studies have investigated the antimicrobial properties of compounds structurally related to this compound. For instance, pyrazole derivatives have shown efficacy against various bacteria and fungi (El-Wahab et al., 2011), (Kumaraswamy et al., 2008).
Potential in Parkinson's Disease Research
- Novel furan-2-yl-1H-pyrazoles, similar in structure to the compound of interest, have been shown to inhibit α-synuclein aggregation, a key process in Parkinson's disease, indicating their potential as drug candidates for this condition (Ryan et al., 2020).
Anticancer Properties
- Chalcone derivatives, which are structurally related to this compound, have shown significant anticancer activities in vitro, specifically against breast cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).
Other Biological Activities
- Some derivatives have been evaluated for their anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, showcasing the broad potential of these compounds in various therapeutic areas (Kumaraswamy et al., 2008).
properties
IUPAC Name |
(E)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(9-8-15-5-2-1-3-6-15)19-10-11-21-14-16(13-20-21)17-7-4-12-23-17/h1-9,12-14H,10-11H2,(H,19,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNOTSRGFIIODF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

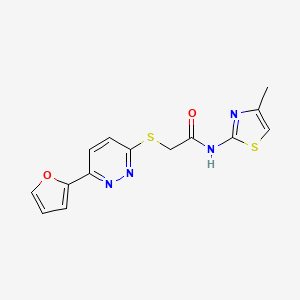
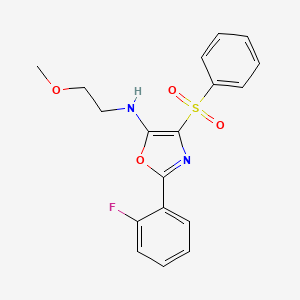

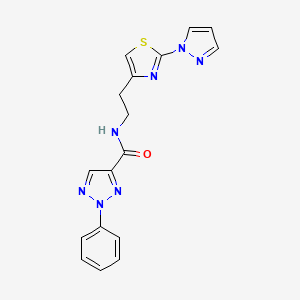
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide](/img/structure/B2475022.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2475026.png)
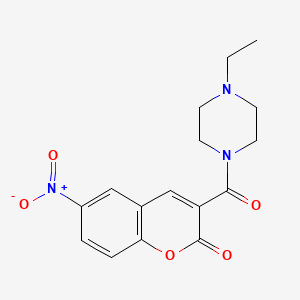
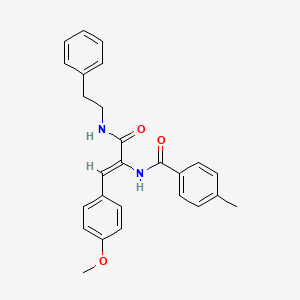



![Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl-](/img/structure/B2475038.png)
